Superior VTE Prophylaxis Efficacy vs. LMWH After Orthopedic Surgery
In a 2025 meta-analysis of 74,499 patients undergoing hip and knee arthroplasty, Fondaparinux demonstrated a statistically significant 41% relative risk reduction for venous thromboembolism (VTE) compared to low molecular weight heparin (LMWH) [1]. The analysis found a risk ratio (RR) of 0.59 (95% CI: 0.48-0.71, P < 0.00001). This superior efficacy is balanced by a significantly higher risk of major bleeding.
| Evidence Dimension | VTE Prophylaxis Efficacy |
|---|---|
| Target Compound Data | RR = 0.59 (95% CI: 0.48-0.71) |
| Comparator Or Baseline | Low Molecular Weight Heparin (LMWH) (Baseline RR = 1.00) |
| Quantified Difference | 41% relative risk reduction in VTE |
| Conditions | Meta-analysis of 17 studies (9 cohorts, 8 RCTs) with 74,499 patients undergoing hip and knee arthroplasty |
Why This Matters
Procurement for orthopedic surgery protocols should weigh Fondaparinux's superior VTE prevention against a 2-fold higher major bleeding risk (RR=2.06).
- [1] Waseem MH, et al. Comparing fondaparinux and low molecular weight heparin for thromboprophylaxis after hip and knee arthroplasty: a systematic review and meta-analysis. Blood Coagul Fibrinolysis. 2025 Jun;36(4):119-129. View Source
